molecular formula C43H54O4 B1238530 Flexirubin CAS No. 54363-90-5

Flexirubin

Cat. No. B1238530
CAS RN: 54363-90-5
M. Wt: 634.9 g/mol
InChI Key: GFNJWVBJKYYUIN-CMUOTRNOSA-N
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Description

Flexirubin is the parent member of the class of flexirubins obtained by formal condensation of the carboxy group of 17-(4-hydroxy-3-methylphenyl)heptadeca-2,4,6,8,10,12,14,16-octaenoic acid with one of the phenolic hydroxy groups of 2-dodecyl-5-methyl resorcinol.

Scientific Research Applications

Antioxidant Properties and Therapeutic Potential

Flexirubin demonstrates significant antioxidant activities and has potential therapeutic applications. It exhibits similar antioxidant activity to standard compounds in certain methods and interacts with the binding cavity of the SOD enzyme, suggesting it could be beneficial in preventing or treating diseases related to free radicals. The pigment, extracted from Chryseobacterium artocarpi CECT 8497, has been studied extensively for its biological efficacy, showcasing its potential as a therapeutic compound (Mogadem et al., 2021).

Production and Optimization

Efforts to optimize the production of flexirubin involve adjusting culture conditions, such as medium composition, to maximize yield. Studies using response surface methodology have determined significant variables that affect pigment production, leading to optimized conditions that significantly increase production yields. For example, certain conditions in a 50 L bioreactor led to a 7.23-fold increase in production compared to initial yields (Venil et al., 2015).

Characterization and Application

Raman spectroscopy has been used to discriminate flexirubin pigments from different genera of Bacteroidetes, showcasing this method's capability in pigment analysis and discrimination. This approach aids in characterizing flexirubin and differentiating it from other pigments, highlighting its unique properties and applications (Jehlička et al., 2013).

Environmental and Industrial Applications

Flexirubin-type pigments have been used in environmentally friendly applications such as natural ink production. A study explored using liquid pineapple waste in a bioreactor to support the production of flexirubin pigment and its subsequent formulation into ink. The formulated ink displayed stability under various conditions, indicating potential for industrial applications on plastic materials (Wahidin et al., 2017).

properties

CAS RN

54363-90-5

Product Name

Flexirubin

Molecular Formula

C43H54O4

Molecular Weight

634.9 g/mol

IUPAC Name

(2-dodecyl-3-hydroxy-5-methylphenyl) (2E,4E,6E,8E,10E,12E,14E,16E)-17-(4-hydroxy-3-methylphenyl)heptadeca-2,4,6,8,10,12,14,16-octaenoate

InChI

InChI=1S/C43H54O4/c1-4-5-6-7-8-9-17-20-23-26-29-39-41(45)33-36(2)34-42(39)47-43(46)30-27-24-21-18-15-13-11-10-12-14-16-19-22-25-28-38-31-32-40(44)37(3)35-38/h10-16,18-19,21-22,24-25,27-28,30-35,44-45H,4-9,17,20,23,26,29H2,1-3H3/b12-10+,13-11+,16-14+,18-15+,22-19+,24-21+,28-25+,30-27+

InChI Key

GFNJWVBJKYYUIN-CMUOTRNOSA-N

Isomeric SMILES

CCCCCCCCCCCCC1=C(C=C(C=C1OC(=O)/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C2=CC(=C(C=C2)O)C)C)O

SMILES

CCCCCCCCCCCCC1=C(C=C(C=C1OC(=O)C=CC=CC=CC=CC=CC=CC=CC=CC2=CC(=C(C=C2)O)C)C)O

Canonical SMILES

CCCCCCCCCCCCC1=C(C=C(C=C1OC(=O)C=CC=CC=CC=CC=CC=CC=CC=CC2=CC(=C(C=C2)O)C)C)O

synonyms

flexirubins

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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